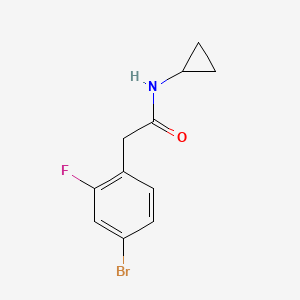

![molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]葡萄糖 CAS No. 478529-47-4](/img/structure/B1449633.png)

D-[4,5,6-13C3]葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-glucose is a simple sugar (monosaccharide) generated during photosynthesis in plants and produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms . Its aldohexose stereoisomer, D-glucose, is the most commonly occurring isomer of glucose in nature .

Synthesis Analysis

The synthesis of D-glucose involves various processes, including the isomerization of D-glucose into D-fructose using a base catalyst, aqueous NaOH .Molecular Structure Analysis

D-Glucose-4,5,6-13C3 has an empirical formula of 13C3C3H12O6 and a molecular weight of 183.13 . It is a six-carbon sugar with a terminal aldehyde group .Chemical Reactions Analysis

D-glucose undergoes various chemical reactions. For instance, it can isomerize into D-fructose using a base catalyst, aqueous NaOH . It also participates in glycolysis, a series of metabolism reactions that generate energy molecules ATP and NADH .Physical And Chemical Properties Analysis

D-Glucose-4,5,6-13C3 is a solid with a melting point of 150-152 °C (lit.) .科学研究应用

Production of D-Gluconic Acid

D-[4,5,6-13C3]glucose is used in the production of D-gluconic acid, a reactant of significant interest in various industrial areas . The enzyme glucose oxidase is used in this process, and one of the main topics of research is the problem of the generated side product, hydrogen peroxide, which is an enzyme-inactivating reagent .

Metabolic Flux Analysis

D-[4,5,6-13C3]glucose is used as a tracer in 13C-Metabolic Flux Analysis (13C-MFA), a standard technique to probe cellular metabolism and elucidate in vivo metabolic fluxes . The tracer is introduced to a cell culture, and the 13C-labeling patterns of metabolites are measured by NMR or mass spectrometry .

Study of Enzyme Reactions

The use of D-[4,5,6-13C3]glucose allows for the study of enzyme reactions, such as those involving glucose oxidase . This enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Cascade Reactions

D-[4,5,6-13C3]glucose is involved in a wide range of cascade reactions . These reactions are often used in the production of D-gluconic acid, which results in a decrease in the pH, a decrease in the oxygen availability, or the production of hydrogen peroxide .

Study of Polysaccharide Transformation

D-[4,5,6-13C3]glucose is used in the study of the transformation of polysaccharides . This involves the use of enzymes such as amylases and cellulases .

Structure and Properties Analysis

D-[4,5,6-13C3]glucose is used in the analysis of the structure and properties of D-glucose . X-ray studies of crystalline α - and β - D -glucose show that these molecules have their atoms arranged in space as correspond to 16 and 17 .

作用机制

Target of Action

D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .

Mode of Action

D-[4,5,6-13C3]glucose interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .

Biochemical Pathways

D-[4,5,6-13C3]glucose is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[4,5,6-13C3]glucose are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of D-[4,5,6-13C3]glucose’s action are primarily related to energy production. The metabolism of D-[4,5,6-13C3]glucose through glycolysis produces ATP, providing energy for cellular processes .

Action Environment

The action, efficacy, and stability of D-[4,5,6-13C3]glucose can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .

安全和危害

未来方向

Continuous glucose monitoring is an emerging technology that provides a continuous measure of interstitial glucose levels . The development of carbohydrate-containing drugs is another potential direction, with a focus on pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

属性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UGEGYHQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[4,5,6-13C3]glucose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)